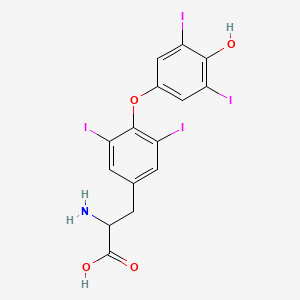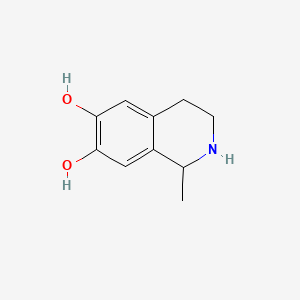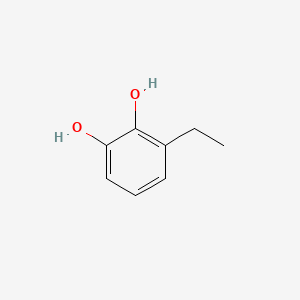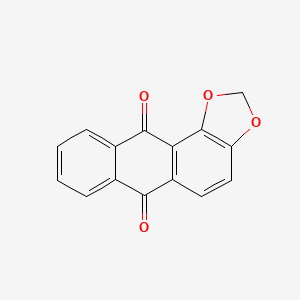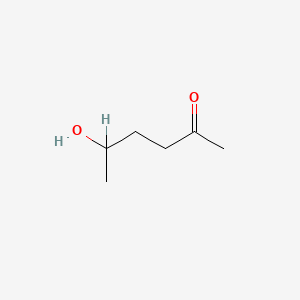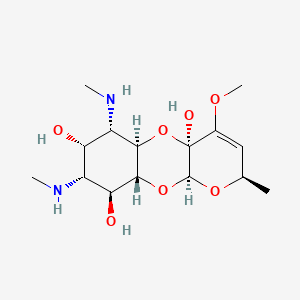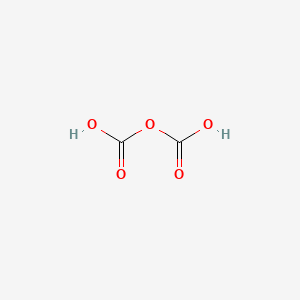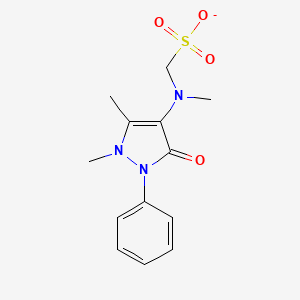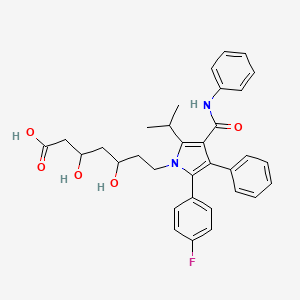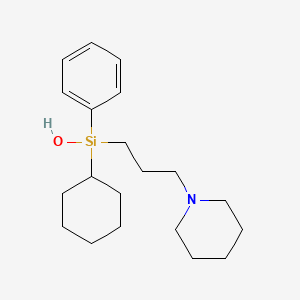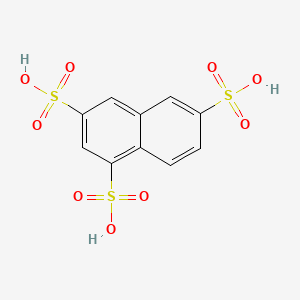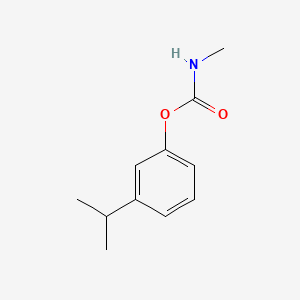![molecular formula C21H21NO5 B1204674 2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one](/img/structure/B1204674.png)
2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one is a natural product found in Stephania suberosa with data available.
Scientific Research Applications
Cytostatic Activity in Cancer Research
- 2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one has been studied for its cytostatic activity, particularly in cancer research. For instance, certain derivatives of this compound exhibited notable cytostatic activity in vitro against leukemia and mammary tumor cells. Tetramethoxy-indoloisoquinolines showed significant inhibition of cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy (Ambros, von Angerer, & Wiegrebe, 1988).
Interaction with Estrogen Receptors
- Some derivatives of this compound demonstrated affinity for estrogen receptors. These findings suggest a potential role in developing therapeutic agents targeting hormone-dependent cancer cells, particularly in breast cancer research (Ambros, von Angerer, & Wiegrebe, 1988).
Potential for Developing Melatonin Agonists and Antagonists
- Research indicates that certain derivatives of 2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one can be developed into melatonin agonists and antagonists. This has implications for treating sleep disorders and other conditions where melatonin regulation is crucial (Faust et al., 2000).
Use in Synthesizing Other Bioactive Compounds
- The structure of this compound makes it a valuable intermediate in the synthesis of other bioactive molecules. For instance, it has been used in synthesizing derivatives with varied biological activities, such as antitumor properties, demonstrating its versatility in medicinal chemistry (Liermann & Opatz, 2008).
properties
Product Name |
2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one |
|---|---|
Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one |
InChI |
InChI=1S/C21H21NO5/c1-24-17-8-12-5-6-22-16(14(12)10-19(17)26-3)7-13-9-18(25-2)20(27-4)11-15(13)21(22)23/h7-11H,5-6H2,1-4H3 |
InChI Key |
RNYYLJRCLSSAOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC4=CC(=C(C=C4C3=O)OC)OC)OC |
synonyms |
8-oxypseudopalmatine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




